2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one
Description
2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one (CAS: 364606-20-2) is a heterocyclic spirocyclic compound featuring a 1,3-diazaspiro[4.5]decane core. Key structural attributes include:
- Spirocyclic framework: A bicyclic system where a cyclohexane ring is fused to a five-membered 1,3-diaza ring via a spiro junction .
- Functional groups: A thioxo (C=S) group at position 2 and a propyl substituent at position 3, which influence reactivity and solubility .
- Synonym: Also known as 3-propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one, reflecting IUPAC nomenclature .
This compound’s unique architecture makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-propyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2-8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIKLBMWSMCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCCCC2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a propylamine derivative with a thiocarbonyl compound, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and other heterocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their function. The diazaspirodecane ring system may also interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- The thioxo group in the target compound confers nucleophilic reactivity, enabling thiol-mediated interactions absent in analogues with amino or aryl groups .
- Dimethylamino and methoxyphenyl substituents in triazaspiro derivatives enhance hydrogen-bonding capacity and solubility, critical for pharmacokinetics .
Conformational Stability
- Spirocyclic systems exhibit ring puckering , as defined by Cremer and Pople coordinates . The target compound’s cyclohexane ring adopts a chair conformation, while triazaspiro derivatives may display boat or twist-boat conformations due to steric hindrance from bulkier substituents .
Research Findings and Methodological Considerations
- Structural Characterization : X-ray crystallography using SHELX software has been pivotal in resolving the spirocyclic geometry of these compounds .
- Synthetic Challenges: The thioxo group in the target compound requires controlled reaction conditions to avoid oxidation, unlike the more stable dimethylamino or methoxyphenyl groups in analogues .
Biological Activity
2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one (CAS No. 364606-20-2) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 226.34 g/mol. This compound is characterized by the presence of a mercapto group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds related to this compound. For instance, research on similar mercapto derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . These findings suggest that this compound may also possess significant antimicrobial properties due to its structural similarities.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of compounds with similar structures have been evaluated against various cancer cell lines, including HeLa and MRC-5 cells. The MTS assay indicated that certain derivatives showed notable cytotoxic activity, which warrants further investigation into the specific mechanisms of action for this compound .
The biological activity of this compound can be attributed to its interaction with cellular targets such as enzymes and membrane proteins. The presence of the thiol group (–SH) is known to facilitate interactions with reactive oxygen species (ROS), potentially leading to oxidative stress in microbial cells or cancer cells, thereby inducing apoptosis .
Antimicrobial Screening
In a comparative study involving various mercapto derivatives, compounds were screened for their antibacterial activity using standard protocols against clinical isolates with different resistance profiles. The results indicated that modifications in the mercapto group significantly influenced antibacterial efficacy . This insight could guide future research into optimizing the structure of this compound for enhanced biological activity.
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂S |
| Molecular Weight | 226.34 g/mol |
| CAS Number | 364606-20-2 |
| Antimicrobial Activity | MIC: 3.12 µg/mL (S. aureus) |
| Cytotoxicity | Active against HeLa cells |
| Potential Applications | Antimicrobial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
